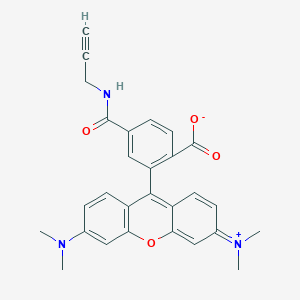
TAMRA alkyne, 6-isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylrhodamine (TAMRA) alkyne, pure 6-isomer. TAMRA is a popular dye that is used in qPCR and other applications. It forms a FRET pair with FAM (serving as an acceptor). This product is a terminal alkyne for copper-catalyzed Click chemistry. It can be conjugated with azide groups using CuAAc reaction.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in DNA Probes
TAMRA alkyne, particularly its 5- and 6-carboxytetramethylrhodamine (TAMRAs) isomers, are used in the synthesis of dyes suitable for DNA probes. These dyes, upon conversion into hydroxyprolinol-based phosphoramidite reagents, can be effectively used in oligonucleotide synthesis. Such synthesized TAMRA isomers, when applied to oligonucleotides, exhibit similar absorption and emission spectra, making them useful in DNA probe applications. The fluorescence quantum yield of these dyes is influenced by the presence of dG nucleosides in the adjacent region of the oligonucleotide sequence (Kvach et al., 2009).
Oligonucleotide Labeling
TAMRA alkyne is also employed in the preparation of non-nucleoside phosphoramidite reagents suitable for oligonucleotide labeling. This includes the conversion of 5- and 6-carboxy derivatives of TAMRA into these reagents, which are crucial in the labeling process of oligonucleotides (Kvach et al., 2013).
Bioreducible Thiol-Containing Dye Applications
The thiolated dimeric form of TAMRA, synthesized using 5(6)-succinimidyl TAMRA, exhibits unique spectral properties in its reduced and oxidized forms. The TAMRA disulfide dimer is particularly significant in fluorescence quenching and can be used as a fluorescent probe in cellular tracking systems, as well as a dye-labeling reagent for thiol-based applications (Christie et al., 2009).
FRET Applications in Nucleic Acid Hybridization
TAMRA, through its involvement in Fluorescence Resonance Energy Transfer (FRET) systems, plays a crucial role in signaling nucleic acid hybridization. This is particularly evident in the interaction between TAMRA and other dyes like thiazole orange, where TAMRA's fluorescence quenching properties are utilized (Algar et al., 2006).
Potassium Ion Detection
In recent studies, TAMRA has been used in conjunction with other dyes in a two-step Förster resonance energy transfer (FRET) system for the detection of potassium ions. This application utilizes the fluorescence decay dynamics of conjugated polymers and aptamer-based complexes containing TAMRA (Kim et al., 2019).
Modification of Proteins and Enzymes
TAMRA alkyne has been used in pinpoint chemical modification of proteins, as demonstrated in studies involving the 49 kDa subunit of bovine mitochondrial complex I. This application illustrates the potential of TAMRA alkyne in various chemical modifications of complex proteins and enzymes (Masuya et al., 2014).
Fluorescence Quenching Systems in Enzyme Activity Assays
TAMRA-labeled phosphate-binding tag molecules have been used to develop fluorescence-quenching assays for enzymes like alkaline phosphatases. This demonstrates TAMRA's role in developing sensitive assays for enzyme activity measurement (Shiba et al., 2017).
Apoptosis Diagnosis in Medical Research
TAMRA-labeled conjugates have been employed in apoptosis diagnosis, as in the case of a TAMRA-labeled oligonucleotide conjugate used for the detection of caspase-3 activity in apoptosis-related diseases (Kong et al., 2012).
Eigenschaften
Produktname |
TAMRA alkyne, 6-isomer |
|---|---|
Molekularformel |
C28H25N3O4 |
Molekulargewicht |
467.53 |
IUPAC-Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(prop-2-ynylcarbamoyl)benzoate |
InChI |
InChI=1S/C28H25N3O4/c1-6-13-29-27(32)17-7-10-20(28(33)34)23(14-17)26-21-11-8-18(30(2)3)15-24(21)35-25-16-19(31(4)5)9-12-22(25)26/h1,7-12,14-16H,13H2,2-5H3,(H-,29,32,33,34) |
InChI-Schlüssel |
ZKVFIMYNEWHSCO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCC#C)C(=O)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TAMRA alkyne, 6-isomer |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-3-(3,4-dichlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B1193613.png)
![1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea](/img/structure/B1193615.png)